molecular formula C13H11F2NOS2 B2604736 2-((difluoromethyl)thio)-N-(thiophen-3-ylmethyl)benzamide CAS No. 1797241-75-8

2-((difluoromethyl)thio)-N-(thiophen-3-ylmethyl)benzamide

Cat. No.: B2604736
CAS No.: 1797241-75-8
M. Wt: 299.35
InChI Key: ZXCSQBGCYWLEIG-UHFFFAOYSA-N
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Description

2-((difluoromethyl)thio)-N-(thiophen-3-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with a difluoromethylthio group and a thiophen-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((difluoromethyl)thio)-N-(thiophen-3-ylmethyl)benzamide typically involves multiple steps:

    Formation of the difluoromethylthio group: This can be achieved by reacting a suitable precursor with difluoromethylthiolating agents under controlled conditions.

    Introduction of the thiophen-3-ylmethyl group: This step involves the alkylation of a thiophene derivative with a suitable benzyl halide.

    Coupling to form the final product: The final step involves coupling the intermediate compounds under conditions that promote the formation of the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((difluoromethyl)thio)-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and the difluoromethylthio group can be oxidized under specific conditions.

    Reduction: The benzamide group can be reduced to the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring or the difluoromethylthio group.

    Reduction: Amines derived from the reduction of the benzamide group.

    Substitution: Substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((difluoromethyl)thio)-N-(thiophen-3-ylmethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethylthio group and the thiophene ring can play crucial roles in binding to these targets and influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-((trifluoromethyl)thio)-N-(thiophen-3-ylmethyl)benzamide
  • 2-((methylthio)-N-(thiophen-3-ylmethyl)benzamide

Uniqueness

2-((difluoromethyl)thio)-N-(thiophen-3-ylmethyl)benzamide is unique due to the presence of the difluoromethylthio group, which imparts distinct electronic and steric properties compared to similar compounds. This can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

2-(difluoromethylsulfanyl)-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NOS2/c14-13(15)19-11-4-2-1-3-10(11)12(17)16-7-9-5-6-18-8-9/h1-6,8,13H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCSQBGCYWLEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CSC=C2)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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